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N~3~-isobutyl-1H-pyrazole-3-carboxamide

FabF inhibitor X-ray crystallography fragment-based drug discovery

N~3~-isobutyl-1H-pyrazole-3-carboxamide (CAS 1339874-09-7) is a low-molecular-weight (167.21 g/mol) synthetic pyrazole-3-carboxamide fragment. It was identified as a crystallographic hit against Pseudomonas aeruginosa FabF (3-oxoacyl-[acyl-carrier-protein] synthase 2), an essential enzyme in bacterial fatty acid biosynthesis and a validated antibacterial target.

Molecular Formula C8H13N3O
Molecular Weight 167.212
CAS No. 1339874-09-7
Cat. No. B2398125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN~3~-isobutyl-1H-pyrazole-3-carboxamide
CAS1339874-09-7
Molecular FormulaC8H13N3O
Molecular Weight167.212
Structural Identifiers
SMILESCC(C)CNC(=O)C1=CC=NN1
InChIInChI=1S/C8H13N3O/c1-6(2)5-9-8(12)7-3-4-10-11-7/h3-4,6H,5H2,1-2H3,(H,9,12)(H,10,11)
InChIKeyGXCQKWVJCHWJQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N3-Isobutyl-1H-pyrazole-3-carboxamide CAS 1339874-09-7: Fragment-Level FabF Ligand for Antibiotic Procurement & Selection


N~3~-isobutyl-1H-pyrazole-3-carboxamide (CAS 1339874-09-7) is a low-molecular-weight (167.21 g/mol) synthetic pyrazole-3-carboxamide fragment . It was identified as a crystallographic hit against Pseudomonas aeruginosa FabF (3-oxoacyl-[acyl-carrier-protein] synthase 2), an essential enzyme in bacterial fatty acid biosynthesis and a validated antibacterial target [1]. The compound co-crystallized with the C164Q intermediate-state-mimicking variant of PaFabF, yielding a high-resolution (1.88 Å) X-ray structure (PDB 8CN2) [2]. As a fragment hit from a screen of over 360 compounds, it binds in or near the malonyl-CoA/fatty acid substrate pocket, representing one of only 16 validated site-specific binders out of 48 total hits [3]. Unlike many commercially available pyrazole-3-carboxamides that lack target-engagement data, this compound carries experimentally verified binding-mode information directly applicable to structure-based drug discovery campaigns against Gram-negative pathogens.

N3-Isobutyl-1H-pyrazole-3-carboxamide: Why Generic Pyrazole-3-carboxamide Analogs Cannot Substitute This Fragment


Generic substitution of N~3~-isobutyl-1H-pyrazole-3-carboxamide with other commercially available pyrazole-3-carboxamides fails because most analogs lack any FabF target-engagement data, let alone atomic-resolution binding-mode information [1]. Even among FabF-binding pyrazole-3-carboxamides, minute structural changes produce divergent binding profiles: the N-isopropyl analog (PDB 8CNE) binds to the C164A mutant rather than C164Q, while the N-isobutyl fragment uniquely occupies a hydrophobic subpocket adjacent to the catalytic residues His307 and Cys164 [2]. Fragment-level compounds in this chemical series uniformly show no measurable affinity in bio-layer interferometry (BLI) assays—including fragments derived from the potent natural product inhibitor platencin—making co-crystallization data the sole reliable differentiator for hit prioritization [3]. Substituting with an untested pyrazole-3-carboxamide forfeits the experimentally validated binding pose, the established structure-activity relationship (SAR) vector at the N3 position, and the documented synthetic tractability for hit expansion that this specific compound provides.

N3-Isobutyl-1H-pyrazole-3-carboxamide Quantified Differentiation: Binding Mode, Structural Resolution, and Hit Expansion Data vs. Closest FabF-Binding Analogs


Atomic-Resolution Co-crystal Structure vs. Closest N-Alkyl Pyrazole-3-carboxamide Analog: Binding Site and Mutant Preference

N~3~-isobutyl-1H-pyrazole-3-carboxamide co-crystallized with PaFabF-C164Q at 1.88 Å resolution, providing unambiguous electron density for the isobutyl group oriented toward a hydrophobic cleft adjacent to the catalytic His307-Cys164 dyad [1]. By contrast, the closest N-alkyl analog, N-isopropyl-1H-pyrazole-3-carboxamide, co-crystallized exclusively with the C164A mutant (PDB 8CNE) rather than C164Q, indicating that the isobutyl substituent stabilizes a binding conformation compatible with the catalytically relevant intermediate-state mimic, whereas the isopropyl analog does not [2]. This mutant-selective binding constitutes a quantifiable difference in target-state preference, directly impacting the relevance of the structural template for structure-based design against the enzyme's catalytic cycle.

FabF inhibitor X-ray crystallography fragment-based drug discovery antibacterial

Binding Affinity Profile: No Measurable BLI Affinity vs. Optimized Lead Compounds from the Same Hit Series

In bio-layer interferometry (BLI) assays using immobilized PaFabF protein, N~3~-isobutyl-1H-pyrazole-3-carboxamide showed no measurable binding affinity (KD > 500 μM or undetectable), a property shared by all fragment hits in the screen [1]. This is directly comparable to the most potent ligand discovered through manual structure-based design from the same hit series, which achieved a KD of 65 μM [2]. The quantitative gap of ≥7.7-fold (or greater, depending on detection limit) between this fragment and the optimized lead provides a defined affinity window that procurement teams should use to distinguish between starting-point fragments versus development candidates. Importantly, fragments derived from the potent natural product FabF inhibitor platencin likewise showed no measurable BLI signal, confirming that lack of affinity is an expected class property of FabF-binding fragments rather than a liability [3].

Bio-layer interferometry binding affinity FabF fragment screening

Hit Expansion SAR vs. Untested N-Alkyl Pyrazole-3-carboxamide Analogs: Validated Vector for Fragment Growing

N~3~-isobutyl-1H-pyrazole-3-carboxamide served as one of only two fragment scaffolds selected for extensive hit expansion in this study, with over 90 analogs explored via commercial analogue searching, fragment merging, virtual screening of the Enamine REAL make-on-demand space, and manual structure-based design [1]. This contrasts with the vast majority of commercially accessible N-alkyl pyrazole-3-carboxamides that have never been tested against FabF. The expansion effort yielded 10 co-crystal structures in total, demonstrating that the pyrazole-3-carboxamide core with N3 substitution is a tractable scaffold for structure-guided optimization [2]. The isobutyl substituent established a defined SAR vector: modifications at the N3 position can probe the hydrophobic subpocket near the catalytic residues, while the carboxamide group maintains hydrogen-bonding interactions with the protein backbone [3].

Structure-activity relationship fragment growing FabF chemical space

Binding Site Occupancy: Malonyl-CoA/Fatty Acid Pocket vs. Allosteric FabF Binders

Among 48 crystallographic hits from the fragment screen, only 16 fragments bound in or close to the malonyl-CoA or fatty acid substrate binding site or the adjacent dimer interface [1]. N~3~-isobutyl-1H-pyrazole-3-carboxamide is one of these 16 site-specific binders, as confirmed by its co-crystal structure showing occupancy in the substrate-binding region near the catalytic residues [2]. The remaining 32 hits bound at alternative sites on FabF with unclear functional relevance. This site selectivity is critical because substrate-competitive inhibitors of FabF have established antibacterial precedent: the natural products platensimycin and platencin are selective FabF inhibitors with proven antibacterial activity in vivo [3]. Fragments binding outside the substrate pocket lack this mechanistic precedent and represent higher-risk starting points.

Active site substrate-competitive FabF binding site classification

N3-Isobutyl-1H-pyrazole-3-carboxamide: Validated Scenarios for Fragment-Based Antibacterial Discovery and Chemical Biology Procurement


Fragment-Based Lead Discovery Against P. aeruginosa FabF: Starting Point for Structure-Guided Optimization

This compound is optimally deployed as a validated fragment starting point in fragment-based drug discovery (FBDD) programs targeting P. aeruginosa FabF. Its 1.88 Å co-crystal structure with PaFabF-C164Q (PDB 8CN2) provides atomic-resolution binding-mode information that enables rational, structure-guided expansion via fragment growing, linking, or merging strategies [1]. The documented SAR from >90 explored analogs—including 10 co-crystal structures—provides a roadmap for synthetic chemistry efforts, reducing the time from hit to lead [2]. Researchers should procure this fragment alongside the closest N-alkyl analogs (e.g., N-isopropyl, PDB 8CNE) to systematically explore the hydrophobic subpocket tolerance at the N3 position, as the isobutyl group uniquely enables binding to the catalytically relevant C164Q intermediate-state mimic.

Chemical Probe Development for Bacterial Fatty Acid Synthesis Pathway Profiling

As a substrate-site-directed FabF binder, this compound is suitable for developing chemical probes to interrogate the FAS-II pathway in Gram-negative bacteria. Its defined binding site in the malonyl-CoA/fatty acid pocket makes it an appropriate scaffold for designing affinity-based probes, photoaffinity labels, or fluorescent reporters for target engagement studies [1]. The pyrazole-3-carboxamide core can be functionalized via the carboxamide nitrogen or the pyrazole C4/C5 positions without disrupting the core binding interactions to the FabF backbone, as evidenced by the multiple co-crystal structures obtained from analog series [2]. Procurement for this use case should include a panel of structurally characterized analogs to enable structure-activity relationship profiling.

Comparator Fragment for Benchmarking FabF Assay Platforms and Crystallographic Fragment Screening Campaigns

The fully characterized binding profile of this fragment—including its co-crystal structure, BLI inactivity, and binding site classification—makes it an ideal reference compound for benchmarking new FabF screening assays or crystallographic fragment screening campaigns [1]. New FabF-targeting programs can use this fragment as a positive control for crystallographic soaking experiments (validating protein construct suitability and lattice compatibility) or as a negative control for BLI/SPR assay sensitivity testing, given its documented lack of measurable affinity [2]. This dual utility as both a structural control and an affinity benchmark cannot be replicated with untested commercial pyrazole-3-carboxamides.

Computational Chemistry and Docking Validation for FabF Inhibitor Design

The high-resolution co-crystal structure of this fragment with PaFabF-C164Q provides a reference dataset for validating computational docking protocols, molecular dynamics simulations, and free-energy perturbation calculations targeting FabF [1]. The fragment's low molecular weight (167.21 Da) and minimal rotatable bonds make it an ideal test case for assessing pose-prediction accuracy in docking algorithms, while its lack of BLI affinity provides a challenging benchmark for scoring-function calibration [2]. Procurement of this compound alongside the PDB-deposited structure enables computational chemistry teams to establish validated workflows before screening larger virtual libraries against the FabF substrate pocket.

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